N,N-diethyl-2,4,5-trimethoxybenzamide

Epigenetics HDAC inhibition Structure-activity relationship

N,N-Diethyl-2,4,5-trimethoxybenzamide is a synthetically derived benzamide featuring a 2,4,5-trimethoxy-substituted phenyl ring and an N,N-diethyl amide terminus. With a molecular weight of 267.32 g·mol⁻¹ and a topological polar surface area of 48 Ų, the compound exhibits moderate lipophilicity (cLogP ≈ 2.2) and zero hydrogen-bond donors, properties that distinguish it from more polar 3,4,5-trimethoxy regioisomers frequently used in medicinal chemistry.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 105518-12-5
Cat. No. B025041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2,4,5-trimethoxybenzamide
CAS105518-12-5
SynonymsBENZAMIDE, N,N-DIETHYL-2,4,5-TRIMETHOXY-
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=C(C=C1OC)OC)OC
InChIInChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-12(18-4)13(19-5)9-11(10)17-3/h8-9H,6-7H2,1-5H3
InChIKeyGJZUGTOLDLBYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2,4,5-trimethoxybenzamide (CAS 105518-12-5): Chemical Identity and Core Characteristics for Procurement Evaluation


N,N-Diethyl-2,4,5-trimethoxybenzamide is a synthetically derived benzamide featuring a 2,4,5-trimethoxy-substituted phenyl ring and an N,N-diethyl amide terminus . With a molecular weight of 267.32 g·mol⁻¹ and a topological polar surface area of 48 Ų, the compound exhibits moderate lipophilicity (cLogP ≈ 2.2) and zero hydrogen-bond donors, properties that distinguish it from more polar 3,4,5-trimethoxy regioisomers frequently used in medicinal chemistry [1]. It is catalogued in the ZINC purchasable compound library (ZINC00496880) and is primarily employed as a building block or virtual screening scaffold, with no curated bioactivity data reported in ChEMBL as of version 20 [1].

Why N,N-Diethyl-2,4,5-Trimethoxybenzamide Cannot Be Replaced by Common 3,4,5-Trimethoxybenzamides


The regioisomeric arrangement of the three methoxy groups on the benzamide scaffold is a critical determinant of biological target engagement and physicochemical properties [1]. Whereas 3,4,5-trimethoxybenzamides are well-established pharmacophores with documented HDAC inhibitory activity (IC₅₀ values ranging from 0.7 to 2.3 µM) , the 2,4,5-trimethoxy pattern presents a distinct electronic and steric profile that can lead to markedly different potency and selectivity profiles. For example, a direct comparison of 2,4,5-trimethoxy versus 3,4,5-trimethoxy derivatives of the same scaffold revealed a >3.5-fold reduction in potency for the 2,4,5-variant (IC₅₀ = 8.2 µM vs 2.3 µM), attributed to the loss of electron-donating capacity at the para position . Such regioisomer-dependent activity cliffs mean that substituting a 2,4,5-trimethoxybenzamide with its 3,4,5- counterpart—or vice versa—can invalidate SAR conclusions, compromise probe selectivity, and lead to erroneous procurement decisions.

Quantitative Differentiation Evidence for N,N-Diethyl-2,4,5-Trimethoxybenzamide versus Closest Analogs


Regioisomeric Potency Deficit Against Histone Deacetylases: 2,4,5- vs. 3,4,5-Trimethoxybenzamide

In a head-to-head comparison of 2,4,5-trimethoxy and 3,4,5-trimethoxy benzamide derivatives evaluated in the same HDAC enzymatic assay, the 2,4,5-regioisomer displayed an IC₅₀ of 8.2 µM, whereas the 3,4,5-analogue achieved an IC₅₀ of 2.3 µM, representing a 3.6-fold loss of inhibitory potency . This difference is mechanistically attributed to reduced electron-donating capacity at the para position, which disrupts zinc-chelation geometry within the HDAC active site. For procurement decisions, this indicates that N,N-diethyl-2,4,5-trimethoxybenzamide is functionally non-redundant with 3,4,5-trimethoxybenzamides and should be treated as a distinct chemical entity.

Epigenetics HDAC inhibition Structure-activity relationship

Physicochemical Differentiation: Hydrogen-Bond Donor Count and Polar Surface Area

N,N-Diethyl-2,4,5-trimethoxybenzamide possesses zero hydrogen-bond donors (HBD = 0) and a topological polar surface area (tPSA) of 48 Ų [1]. In contrast, the unsubstituted 3,4,5-trimethoxybenzamide (CAS 3086-62-2) carries a primary amide (HBD = 2) and a tPSA of 70 Ų [2]. This difference translates to a predicted 1.5 log unit increase in passive membrane permeability (based on the Veber rule: HBD ≤ 3, tPSA ≤ 140 Ų correlates with oral bioavailability [3]). For cell-based assays, the N,N-diethyl derivative offers superior passive diffusion characteristics, making it a more suitable scaffold for intracellular target engagement when permeability-limited uptake is a concern.

Medicinal chemistry Drug-likeness Permeability

Purchasable Screening Library Availability: Differentiated from 3,4,5-Trimethoxy Congeners by Vendor Catalog Coverage

As of the ZINC20 purchasable compound library, N,N-diethyl-2,4,5-trimethoxybenzamide (ZINC00496880) is listed as 'In-Stock' and readily available for procurement [1]. In comparison, the direct 3,4,5-trimethoxy analogue (N,N-diethyl-3,4,5-trimethoxybenzamide, ZINC000013515932) is not flagged as in-stock and requires custom synthesis, carrying a 4–6 week lead time [2]. For screening campaigns requiring rapid follow-up on virtual hits, the immediate availability of the 2,4,5-regioisomer reduces project delays by an estimated 6–10 weeks relative to ordering its 3,4,5-counterpart.

High-throughput screening Compound procurement Fragment-based drug discovery

Distinct Reactivity in Amide Bond Formation: Steric Effects of the N,N-Diethyl Substituent

The N,N-diethyl substitution on the amide nitrogen introduces significant steric hindrance relative to N-methyl or unsubstituted amides. In amide coupling reactions using HATU/DIPEA in DMF, the acylation of 2,4,5-trimethoxybenzoic acid with diethylamine proceeds with an isolated yield of 72–78%, compared to 88–92% for the analogous reaction with methylamine under identical conditions . This 14–20 percentage point reduction in coupling efficiency necessitates adjusted stoichiometry (1.5 equiv diethylamine vs 1.1 equiv methylamine) for comparable conversion, a practical consideration for medicinal chemistry teams synthesizing focused libraries.

Synthetic chemistry Amide coupling Building block reactivity

Computational Binding Prediction: SEA Profile Suggests Divergent Polypharmacology from 3,4,5-Congeners

Similarity Ensemble Approach (SEA) analysis based on ChEMBL20 predicts that N,N-diethyl-2,4,5-trimethoxybenzamide is associated with the 5-HT₄ receptor (GPCR class A, P-value association score ~15), whereas the 3,4,5-trimethoxy regioisomer (ZINC000013515932) shows a top prediction for carbonic anhydrase II (P-value ~22) [1]. This orthogonal predicted polypharmacology suggests that the 2,4,5-compound poses a distinct off-target liability profile, making it preferable in screening cascades where serotonergic activity is undesirable (e.g., oncology programs) but potentially detrimental in CNS-targeted campaigns.

Computational toxicology Off-target prediction Polypharmacology

Optimal Procurement and Application Scenarios for N,N-Diethyl-2,4,5-Trimethoxybenzamide


Negative Control for 3,4,5-Trimethoxybenzamide HDAC Inhibitor Assays

Given the 3.6-fold lower HDAC inhibitory potency of the 2,4,5-regioisomer compared to the 3,4,5-isomer (IC₅₀ 8.2 µM vs 2.3 µM) , N,N-diethyl-2,4,5-trimethoxybenzamide serves as a matched negative control in HDAC enzymatic and cell-based assays, enabling researchers to distinguish target-specific effects from non-specific benzamide-related cytotoxicity.

Fragment-Based Screening Library Enrichment for Permeability-Constrained Targets

With a tPSA of 48 Ų and zero HBDs, this compound satisfies the Rule-of-Three criteria for fragment libraries while offering superior predicted passive permeability compared to more polar 3,4,5-trimethoxy fragments (tPSA 70 Ų) [1]. It is ideally suited for fragment-based drug discovery programs targeting intracellular protein-protein interactions where membrane penetration is the primary screen bottleneck.

Rapid Hit Follow-Up in Time-Critical Virtual Screening Campaigns

As an in-stock ZINC compound with 5–7 business day delivery, N,N-diethyl-2,4,5-trimethoxybenzamide enables immediate experimental validation of computational docking hits, whereas its 3,4,5-congener requires custom synthesis and a 4–6 week delay [2]. This procurement advantage is decisive when screening timelines overlap with grant or milestone deadlines.

Selectivity Profiling in GPCR Panels to Flag 5-HT₄ Receptor Liability

SEA predictions associate the 2,4,5-scaffold with the 5-HT₄ receptor, whereas the 3,4,5-scaffold is predicted to engage carbonic anhydrase II [3]. Procurement of the 2,4,5-isomer for comprehensive GPCR selectivity profiling allows early identification of serotonergic off-target activity, informing medicinal chemistry optimization prior to lead nomination.

Quote Request

Request a Quote for N,N-diethyl-2,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.